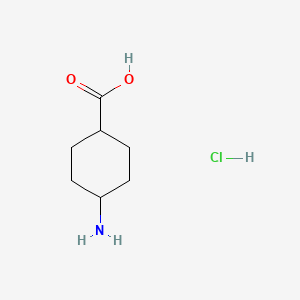

trans-4-Aminocyclohexanecarboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZSYUOXTKQNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640993 | |

| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27960-59-4 | |

| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS No: 27960-59-4), a compound of interest in pharmaceutical development and organic synthesis.[1][2] The information is curated for researchers and professionals in drug development, offering precise data, detailed experimental methodologies, and a logical workflow for compound characterization.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of various bioactive molecules and is utilized as an intermediate in the development of pharmaceuticals.[2][3]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 27960-59-4 | [1][3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][4] |

| Molecular Weight | 179.64 g/mol | [1][4] |

| Appearance | White or off-white powder/solid | [1] |

| Melting Point | >300°C | [1] |

| Solubility | Soluble in water | [1] |

| Purity (Assay) | ≥97% | [1] |

Experimental Protocols for Property Determination

Detailed and standardized methodologies are critical for the accurate assessment of a compound's physical properties. The following sections describe the general experimental protocols applicable to the characterization of this compound.

The melting point is a crucial indicator of a compound's purity.[5]

-

Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden this range.[5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[4][6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]

-

The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially near the expected melting point.[5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[7]

-

For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

-

The "shake-flask" method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[3][8]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.[2][8]

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of purified water. It is important to ensure undissolved solid remains.[8]

-

Seal the flask and place it in a shaker or agitator within a constant temperature bath (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

After equilibration, allow the suspension to settle. Separate the solid phase from the solution via centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by evaporating the solvent and weighing the residue.[2]

-

Modern analytical techniques are employed to confirm the structure and determine the purity of the compound.

-

Identity by ¹H-NMR Spectroscopy:

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[9][10] For ¹H NMR, the chemical shift, integration, and splitting pattern of the proton signals are used to confirm the compound's structure.[9][11]

-

Procedure: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, given its water solubility). The solution is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum is compared against a reference spectrum or theoretical values to confirm the identity.

-

-

Assay by Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12] The LC separates the target compound from impurities, and the MS provides a mass-to-charge ratio (m/z), confirming the molecular weight and allowing for quantification to determine purity.[13]

-

Procedure:

-

A standard solution of known concentration and a solution of the test sample are prepared.

-

The solutions are injected into an LC system equipped with an appropriate column.

-

The components are separated based on their affinity for the stationary and mobile phases.

-

The eluent flows into the mass spectrometer, which ionizes the molecules and detects their m/z ratio.

-

The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks (area percent method) or by using a calibration curve generated from the standard.

-

-

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the physical and chemical characterization of a pharmaceutical intermediate like this compound.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. uspbpep.com [uspbpep.com]

- 3. biorelevant.com [biorelevant.com]

- 4. byjus.com [byjus.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. uccore.org [uccore.org]

- 13. agilent.com [agilent.com]

A Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminocyclohexanecarboxylic acid hydrochloride is a versatile carbocyclic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid, non-planar structure makes it a valuable building block for creating conformationally constrained peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and methodologies for its evaluation in biological systems, particularly as a modulator of opioid receptor activity and as a potential antifibrinolytic agent.

Chemical Structure and Properties

This compound is the hydrochloride salt of the trans isomer of 4-aminocyclohexanecarboxylic acid. The cyclohexane ring adopts a chair conformation, with both the amino and carboxylic acid groups occupying equatorial positions, leading to a thermodynamically stable arrangement. This defined stereochemistry is crucial for its application as a structural scaffold in drug design.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄ClNO₂

-

Molecular Weight: 179.65 g/mol [1]

-

CAS Number: 27960-59-4[1]

The presence of both an amino group and a carboxylic acid group imparts amphoteric properties to the molecule. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and pharmaceutical formulations.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [2][3] |

| Solubility | Soluble in water | [2] |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature in a dark, inert atmosphere | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of trans-4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid.[5][6][7][8] This process reduces the aromatic ring to a cyclohexane ring, yielding a mixture of cis and trans isomers. The desired trans isomer can be favored under specific reaction conditions and further purified. The final step involves the formation of the hydrochloride salt.

Materials and Reagents:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite)

-

Acetone

-

Dichloromethane (DCM)

-

Citric acid

-

Hydrochloric acid (HCl)

-

Methanol

-

Diethyl ether

Procedure:

-

Hydrogenation:

-

In a high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 100.0 mL of 10% NaOH solution.[5][6]

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 15 bar.[5][6]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin for visualization.[5]

-

After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

-

Work-up and Isolation of the Free Amino Acid:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with a mixture of acetone and water.[5]

-

Remove the acetone from the filtrate under reduced pressure.[5]

-

Acidify the remaining aqueous solution to a pH of 4 with citric acid.[5]

-

Extract the product into dichloromethane (5 x 100 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

-

-

Isomer Separation (if necessary):

-

The trans isomer can be selectively crystallized from the cis/trans mixture. Further purification can be achieved by protecting the amino group (e.g., with a Boc group), separating the protected isomers, and then deprotecting to obtain the pure trans isomer.[5]

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified trans-4-aminocyclohexanecarboxylic acid in a minimal amount of methanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Biological Evaluation: Radioligand Binding Assay for Kappa Opioid Receptor Affinity

trans-4-Aminocyclohexanecarboxylic acid has been utilized as a constrained dipeptide mimic in synthetic peptides to probe receptor binding.[7] The following protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a peptide containing this moiety for the kappa opioid receptor.

Materials and Reagents:

-

Cell membranes expressing the human kappa opioid receptor

-

Radioligand (e.g., [³H]-U-69,593)

-

Test compound (peptide containing trans-4-aminocyclohexanecarboxylic acid)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., naloxone).

-

-

Incubation:

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Biological Evaluation: In Vitro Antifibrinolytic Activity Assay

The structural similarity of trans-4-aminocyclohexanecarboxylic acid to tranexamic acid suggests potential antifibrinolytic activity. An in vitro clot lysis assay can be used to evaluate this.[9]

Materials and Reagents:

-

Human plasma

-

Thrombin

-

Tissue plasminogen activator (t-PA)

-

Test compound (this compound)

-

Control (tranexamic acid)

-

Calcium chloride (CaCl₂)

-

Tris-buffered saline (TBS)

-

Spectrophotometer

Procedure:

-

Clot Formation:

-

In a 96-well plate, add human plasma, the test compound at various concentrations, and CaCl₂ to initiate coagulation.

-

Add thrombin to induce clot formation.

-

Allow the clot to form at 37°C.

-

-

Fibrinolysis Induction:

-

Add t-PA to the wells to initiate clot lysis.

-

-

Monitoring Clot Lysis:

-

Monitor the change in optical density (OD) at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer. The decrease in OD corresponds to the dissolution of the clot.

-

-

Data Analysis:

-

Calculate the rate of clot lysis for each concentration of the test compound.

-

Compare the inhibitory effect of the test compound on clot lysis to that of the positive control (tranexamic acid) and a negative control (no inhibitor).

-

Determine the concentration of the test compound that produces a 50% inhibition of clot lysis (IC₅₀).

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Evaluation Logical Flow

Caption: Logical flow for the biological evaluation of the synthesized compound.

Applications in Drug Development

The rigid structure of trans-4-aminocyclohexanecarboxylic acid makes it an attractive scaffold for:

-

Peptidomimetics: By replacing flexible dipeptide units in a peptide sequence, it can lock the backbone into a specific conformation, which can lead to enhanced receptor affinity, selectivity, and metabolic stability.[2][10] Its use in a dynorphin A analogue to probe the kappa opioid receptor is a prime example of this application.[7]

-

Small Molecule Drug Discovery: The cyclohexane core can serve as a central scaffold for the synthesis of novel small molecules targeting a variety of biological targets. Its stereochemically defined functional groups allow for precise spatial orientation of pharmacophoric features.

-

Antifibrinolytic Agents: As a structural analogue of tranexamic acid, it and its derivatives warrant investigation as potential inhibitors of plasminogen activation, which could be beneficial in treating bleeding disorders.[9]

Conclusion

This compound is a valuable and versatile chemical entity for researchers in drug discovery and development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methods like catalytic hydrogenation. The provided experimental protocols offer a foundation for its preparation and biological evaluation. The unique conformational constraints it imposes make it a powerful tool for the design of next-generation therapeutics, particularly in the fields of peptidomimetics and small molecule enzyme inhibitors. Further exploration of its biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 2. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. wjarr.com [wjarr.com]

- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS: 27960-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Aminocyclohexanecarboxylic acid hydrochloride, with the CAS number 27960-59-4, is a pivotal building block in modern pharmaceutical research and development. Its rigid, non-planar structure and bifunctional nature, possessing both a carboxylic acid and an amino group in a trans-configuration, make it an invaluable component in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of Janus Kinase (JAK) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its stability and solubility in aqueous media, which facilitates its use in a variety of reaction conditions.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 27960-59-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in water | [2] |

| Purity | ≥98% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place away from light and oxidizing agents. | [1][2] |

Spectral Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons. The protons attached to the carbons bearing the amino and carboxylic acid groups (C1 and C4) would appear as multiplets. The axial and equatorial protons on the other carbons would also exhibit distinct chemical shifts and coupling constants. The determination of the trans configuration is often confirmed by the coupling constants of the protons at C1 and C4.[3][4]

¹³C NMR: The carbon NMR would display distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically in the 175-185 ppm range). The carbons attached to the amino group and the carboxylic acid group (C1 and C4) would also have characteristic chemical shifts.[4]

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, typical for the O-H stretch of a carboxylic acid that is hydrogen-bonded. A strong carbonyl (C=O) stretching vibration would be observed around 1700-1730 cm⁻¹. The N-H stretching of the ammonium salt would appear in the 3000-3300 cm⁻¹ region, and N-H bending vibrations would be visible around 1500-1600 cm⁻¹.

Experimental Protocols

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

The primary route for the synthesis of the parent compound, trans-4-aminocyclohexanecarboxylic acid, is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain conditions.[3][5]

Reaction:

-

Starting Material: p-Aminobenzoic acid

-

Catalyst: Ruthenium on carbon (Ru/C) or other suitable catalysts like Raney Nickel.[3]

-

Solvent: Aqueous sodium hydroxide (NaOH) solution.[3]

-

Conditions: Elevated temperature (e.g., 100 °C) and hydrogen pressure (e.g., 15 bar).[3]

Detailed Protocol (based on patent literature):

-

A mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of NaOH is placed in an autoclave.[3]

-

The autoclave is pressurized with hydrogen gas to 15 bar.[3]

-

The reaction mixture is heated to 100 °C and stirred for approximately 20 hours.[3]

-

Reaction completion is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the catalyst is filtered off.

-

The resulting aqueous solution contains a mixture of the sodium salts of cis- and trans-4-aminocyclohexanecarboxylic acid. The ratio of trans to cis isomers is typically greater than 4:1 under these conditions.[3]

-

The trans isomer can be isolated through fractional crystallization or by selective esterification of the cis isomer followed by separation.[3]

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free amino acid with hydrochloric acid.

Detailed Protocol:

-

Dissolve the purified trans-4-aminocyclohexanecarboxylic acid in a suitable solvent, such as water or a lower alcohol (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether or acetone) to remove any excess acid, and dry under vacuum.

Applications in Drug Development

Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors

Trans-4-Aminocyclohexanecarboxylic acid derivatives are crucial intermediates in the synthesis of several Janus Kinase (JAK) inhibitors, such as Oclacitinib.[3][5] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers.

JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

Role in Oclacitinib Synthesis:

In the synthesis of the JAK inhibitor Oclacitinib, a protected form of trans-4-aminocyclohexanecarboxylic acid, such as trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is used as a key building block to introduce the required cyclohexylamino moiety. This part of the molecule is crucial for its binding to the target kinase.

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound can be utilized as a rigid linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.

General Mechanism of PROTACs:

A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The rigid cyclohexyl core of trans-4-aminocyclohexanecarboxylic acid can provide a defined spatial orientation between the two ligands of a PROTAC, which is critical for the efficient formation of a productive ternary complex and subsequent protein degradation.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS: 27960-59-4) is a versatile and valuable chemical entity in the field of drug discovery and development. Its well-defined stereochemistry and bifunctionality make it an ideal building block for creating complex and potent pharmaceutical agents. Its established role in the synthesis of JAK inhibitors and its potential as a rigid linker in the burgeoning field of PROTACs highlight its continued importance for researchers and scientists working at the forefront of medicinal chemistry. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for its effective utilization in research and development endeavors.

References

- 1. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: Molecular Weight and Physicochemical Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of trans-4-Aminocyclohexanecarboxylic acid hydrochloride (t-AMCHA-HCl), a key chemical entity in pharmaceutical research and organic synthesis. Moving beyond a simple statement of its molecular weight, this document elucidates the methods for its theoretical calculation and experimental verification, emphasizing the importance of analytical rigor in drug development. We will explore the compound's critical physicochemical properties, detail robust protocols for its characterization using modern analytical techniques such as mass spectrometry and NMR spectroscopy, and discuss the significance of its isomeric purity. This guide is designed to serve as a practical resource for scientists, offering field-proven insights and self-validating methodologies to ensure the quality and reliability of research outcomes involving this versatile compound.

Introduction: The Significance of t-AMCHA-HCl

This compound is the hydrochloride salt form of the trans isomer of 4-aminocyclohexanecarboxylic acid. Its rigid, cyclic structure and bifunctional nature—possessing both an amine and a carboxylic acid group—make it an invaluable building block in medicinal chemistry and materials science.[1] It serves as a crucial starting material or intermediate in the synthesis of various bioactive molecules, including analogues of tranexamic acid, an important antifibrinolytic agent.[1][2]

The stereochemistry of the molecule is paramount. The trans configuration, where the amino and carboxyl groups are on opposite sides of the cyclohexane ring, imparts specific conformational properties that are critical for its interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in laboratory and pharmaceutical settings.[1][3] Understanding its fundamental properties, starting with the molecular weight, is the first step in its successful application.

Core Physicochemical Properties and Molecular Weight

The identity and purity of a chemical compound are defined by its physicochemical properties. For t-AMCHA-HCl, these foundational data points are crucial for everything from reaction stoichiometry to formulation development.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula, which is C₇H₁₄ClNO₂.[4][5] The calculation is a summation of the atomic weights of each constituent atom, using the most common isotopes.

-

Carbon (C): 7 × 12.011 amu = 84.077 amu

-

Hydrogen (H): 14 × 1.008 amu = 14.112 amu

-

Chlorine (Cl): 1 × 35.453 amu = 35.453 amu

-

Nitrogen (N): 1 × 14.007 amu = 14.007 amu

-

Oxygen (O): 2 × 15.999 amu = 31.998 amu

Sum (Molecular Weight) = 179.647 amu

This calculated value is the benchmark against which all experimental determinations are compared.

Summary of Key Properties

The essential properties of t-AMCHA-HCl are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |

| Molecular Weight (MW) | 179.64 g/mol (typical) to 179.65 g/mol | [1][3][5][6] |

| CAS Number | 27960-59-4 | [1][3][5] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | >300°C | [3] |

| Solubility | Soluble in water | [3] |

Note: The minor variation in reported molecular weight (e.g., 179.64 vs. 179.65) often depends on the source of atomic weight data and rounding practices.

Experimental Verification and Structural Confirmation

While theoretical calculations provide a precise value, experimental verification is imperative to confirm the identity, purity, and structure of the material in hand. This is a cornerstone of regulatory compliance and reproducible science.

Workflow for Analytical Characterization

A robust analytical workflow ensures that the compound meets all necessary specifications before its use in further applications. The following diagram illustrates a typical, self-validating process.

Caption: A standard analytical workflow for the comprehensive characterization of t-AMCHA-HCl.

Mass Spectrometry: The Gold Standard for Molecular Weight

Mass spectrometry (MS) is the most accurate and direct method for determining the molecular weight of a compound.[7] It separates ions based on their mass-to-charge ratio (m/z), providing an experimental value that can be compared to the theoretical mass with high precision.[8][9]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Causality: The goal is to create a dilute, ionic solution suitable for the ESI source.

-

Accurately weigh ~1 mg of t-AMCHA-HCl.

-

Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water. This solvent system promotes solubility and efficient ionization.

-

Vortex briefly to ensure complete dissolution. Further dilute the stock solution to a final concentration of ~10-50 µg/mL.

-

-

Instrument Setup:

-

Causality: Positive ion mode is selected because the amino group is readily protonated.

-

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

Set the scan range to m/z 50-500 to encompass the expected molecular ion.

-

-

Data Acquisition & Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum.

-

Self-Validation: The resulting spectrum should display a prominent peak corresponding to the free base form of the molecule (C₇H₁₃NO₂) plus a proton [M+H]⁺.

-

Free Base MW = 143.18 g/mol

-

Expected [M+H]⁺ ion = 143.18 + 1.008 = 144.19 m/z

-

-

The presence of the base peak at m/z 144.19 confirms the molecular weight of the core molecule. The absence of other significant peaks validates the sample's purity.[10]

-

NMR Spectroscopy: Confirming Isomeric Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise chemical structure and, critically, the trans stereochemistry.[1] The chemical shifts and coupling constants in ¹H NMR provide definitive evidence of the relative orientation of the protons on the cyclohexane ring.

-

¹H NMR: In the trans isomer, the proton attached to the carbon bearing the carboxylic acid (C1-H) and the proton on the carbon bearing the amino group (C4-H) are both in axial positions in the dominant chair conformation. This results in large axial-axial coupling constants, which are characteristically different from those of the cis isomer.

-

¹³C NMR: The number of unique carbon signals will confirm the seven carbon atoms in the structure, and their chemical shifts will be consistent with the expected electronic environments of the alkane, amine-bearing, and carboxyl carbons.

A supplier's quality control data will typically specify that the identity has been confirmed by ¹H-NMR.[3]

Importance in Drug Development and Research

The precise molecular weight and confirmed structure of t-AMCHA-HCl are non-negotiable prerequisites for its use in a regulated drug development environment.

-

Stoichiometric Accuracy: All synthetic reactions rely on accurate molar calculations, which are directly dependent on the molecular weight.[2]

-

Regulatory Submission: Analytical data, including molecular weight verification and structural confirmation, form a core part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing.

-

Pharmacokinetics: The molecular weight is a factor in properties like membrane permeability and diffusion, which influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The molecular weight of this compound (179.65 g/mol ) is a fundamental constant derived from its molecular formula, C₇H₁₄ClNO₂. However, for the research and pharmaceutical scientist, this value is not merely a number but a critical parameter that must be rigorously verified through empirical methods. Modern analytical techniques like mass spectrometry and NMR spectroscopy provide the necessary tools to confirm this value, while also validating the compound's structural integrity and isomeric purity. Adherence to the systematic characterization workflows outlined in this guide ensures the reliability of experimental data and supports the development of safe and effective new chemical entities.

References

- How Engineering Works. (2025). How is molecular weight determined experimentally?

- CymitQuimica. (n.d.). trans-4-Amino-cyclohexanecarboxylic acid, HCl.

- Baishixing. (n.d.). Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride.

- Santa Cruz Biotechnology, Inc. (n.d.). cis-4-Aminocyclohexanecarboxylic acid | CAS 3685-23-2.

- Chem-Impex International. (n.d.). trans-4-Aminocyclohexane carboxylic acid hydrochloride.

- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem.

- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.

- Creative Proteomics. (2023). Relative and Accurate Molecular Weight Determination Methods.

- A2B Chem. (n.d.). trans-4-aminocyclohexane-1-carboxylic acid hydrochloride.

- Chemicalbook. (2025). TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE.

- Santa Cruz Biotechnology, Inc. (n.d.). Trans-4-Aminocyclohexanecarboxylic acid HCl | CAS 27960-59-4.

- Mtoz Biolabs. (n.d.). Determine Molecular Weight from Mass Spectrum.

- Appelhans, A. D., & Deinzer, M. S. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TRANS-4-AMINO-CYCLOHEXANE CARBOXYLIC ACID HYDROCHLORIDE | 27960-59-4 [chemicalbook.com]

- 3. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. trans-4-Amino-cyclohexanecarboxylic acid, HCl | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. howengineeringworks.com [howengineeringworks.com]

- 8. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 9. Determine Molecular Weight from Mass Spectrum | MtoZ Biolabs [mtoz-biolabs.com]

- 10. scribd.com [scribd.com]

Navigating the Solubility Landscape of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for trans-4-Aminocyclohexanecarboxylic acid hydrochloride. Due to a notable absence of specific quantitative solubility data in readily accessible scientific literature, this document focuses on compiling the available qualitative information and presenting a robust, generalized experimental protocol for its determination. This guide is intended to equip researchers with the foundational knowledge and methodological framework to pursue further investigation into the solubility characteristics of this compound, a critical parameter in pharmaceutical development and chemical research.

Qualitative Solubility Profile

While precise quantitative solubility values for this compound are not prominently documented in the reviewed literature, multiple sources consistently report its qualitative solubility in water. This general solubility is a key characteristic for its application in various research and development contexts.[1][2]

| Solvent | Qualitative Solubility |

| Water | Soluble[1][2] |

Note: The temperatures at which these observations were made are not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid compound such as this compound. This protocol is a synthesis of established methods for solubility assessment.

Qualitative Solubility Assessment

This initial phase provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This widely accepted method provides precise, quantitative solubility data at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent of analytical grade

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Sealed flasks or vials

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be necessary to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. For finer separation, centrifuge the samples at a controlled temperature.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols for determining the solubility of this compound.

References

Spectral Analysis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for trans-4-Aminocyclohexanecarboxylic acid hydrochloride (CAS Number: 27960-59-4), a compound of interest in pharmaceutical research and development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

Chemical Structure

IUPAC Name: trans-4-Aminocyclohexane-1-carboxylic acid hydrochloride

Chemical Formula: C₇H₁₄ClNO₂

Molecular Weight: 179.65 g/mol

Structure:

Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | Multiplet | 1H | H-4 (CH-NH₃⁺) |

| ~2.3 - 2.5 | Multiplet | 1H | H-1 (CH-COOH) |

| ~2.0 - 2.2 | Multiplet | 4H | Axial H-2, H-6 and H-3, H-5 |

| ~1.4 - 1.6 | Multiplet | 4H | Equatorial H-2, H-6 and H-3, H-5 |

| ~8.0 - 12.0 | Broad Singlet | 4H | -NH₃⁺ and -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~48 - 52 | C-4 (C-NH₃⁺) |

| ~40 - 45 | C-1 (C-COOH) |

| ~28 - 32 | C-2, C-6 |

| ~25 - 29 | C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2800-3100 | Strong | N-H stretch (Ammonium) |

| 2850-2950 | Medium | C-H stretch (Aliphatic) |

| ~1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H bend (Ammonium) |

| ~1400-1450 | Medium | C-H bend (Aliphatic) |

| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z | Interpretation |

| 143 | [M-HCl]⁺, Molecular ion of the free base |

| 125 | [M-HCl-H₂O]⁺ |

| 98 | [M-HCl-COOH]⁺ |

| 84 | [C₆H₁₀N]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.

Sample Introduction:

-

Method: Direct insertion probe or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable after derivatization. For the hydrochloride salt, direct infusion electrospray ionization (ESI) would be a more suitable alternative.

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

Data Analysis:

-

Identify the molecular ion peak of the free base ([M-HCl]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks and the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral analysis of a chemical compound.

trans-4-Aminocyclohexanecarboxylic acid hydrochloride conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

Abstract

trans-4-Aminocyclohexanecarboxylic acid, a synthetic lysine analog, is a crucial therapeutic agent whose efficacy is intrinsically linked to its three-dimensional structure. As a 1,4-disubstituted cyclohexane derivative, its conformational landscape is dominated by a dynamic equilibrium between two primary chair forms. This guide provides a comprehensive exploration of the conformational analysis of its hydrochloride salt, the common pharmaceutical form. We delve into the fundamental principles governing its structural preferences, integrating data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and robust computational chemistry workflows. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical grounding and practical methodologies for elucidating the bioactive conformation essential for rational drug design and development.

Introduction: The Structural Imperative in Drug Action

The spatial arrangement of atoms in a molecule—its conformation—is a critical determinant of its biological activity. For molecules that interact with highly specific biological targets such as enzymes and receptors, the correct three-dimensional geometry is a prerequisite for effective binding and subsequent therapeutic action. This compound (T-ACA-HCl) is a prime example where conformation dictates function. It is widely used as an antifibrinolytic agent to control bleeding by blocking the lysine binding sites on plasminogen. This mechanism of action is exquisitely sensitive to the spatial relationship between the ammonium (-NH3+) and carboxylate (-COO⁻) groups, which must mimic the geometry of lysine to achieve high-affinity binding.

Understanding the conformational preferences of T-ACA-HCl is therefore not merely an academic exercise; it is fundamental to comprehending its pharmacodynamics. This guide outlines the principal analytical techniques used to define its structure, providing a framework for the rigorous conformational analysis of cyclic drug molecules.

Fundamentals of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon. To alleviate bond angle strain (torsional strain), it adopts several non-planar conformations, the most stable of which is the "chair" form.

-

Chair Conformation: This is the ground-state conformation for most cyclohexane derivatives, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. In this arrangement, the twelve hydrogen atoms (or substituents) are divided into two distinct sets:

-

Axial (a): Six bonds are parallel to the principal C3 axis of the ring, alternating above and below the ring's plane.

-

Equatorial (e): Six bonds point radially outwards from the "equator" of the ring.

-

-

Ring Inversion (Chair Flip): The cyclohexane ring is conformationally mobile and can undergo a "ring flip," wherein one chair conformation converts into another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For a substituted cyclohexane, the two chair conformers are often not equal in energy. Bulky substituents generally prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions—unfavorable steric clashes with other axial substituents. The energetic cost of placing a substituent in an axial position is quantified by its "A-value."

Conformational Isomers of this compound

Being a trans-1,4-disubstituted cyclohexane, T-ACA-HCl can exist in two distinct chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.

Figure 1: Chair-flipping equilibrium for this compound.

The equilibrium between these two forms is dictated by the relative steric bulk of the ammonium (-NH3+) and carboxylic acid (-COOH) groups.

| Substituent | A-value (kcal/mol) | Steric Preference |

| -COOH | 1.35 - 1.46 | Equatorial |

| -NH3+ | 1.9 - 2.1 | Equatorial |

Given that both substituents have a strong preference for the equatorial position to minimize steric strain, the equilibrium is expected to overwhelmingly favor the diequatorial (e,e) conformer . The diaxial conformer, which would suffer from significant 1,3-diaxial interactions, is expected to be a minor, high-energy species. The following sections describe how this prediction is experimentally and computationally validated.

Experimental Elucidation of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for determining the conformation of molecules in solution. The key parameter for this analysis is the vicinal coupling constant (³J), which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³J is dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation.

-

Large Coupling (³J ≈ 8-13 Hz): Typical for an anti-periplanar relationship (θ ≈ 180°), which occurs between two axial protons (³Jaa).

-

Small Coupling (³J ≈ 2-5 Hz): Typical for a gauche relationship (θ ≈ 60°), which occurs between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee).

-

Sample Preparation: Dissolve ~10-20 mg of T-ACA-HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. D₂O is often preferred as it allows for the exchange of the labile -NH3+ and -COOH protons, simplifying the spectrum.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

-

Spectral Analysis:

-

Identify the signals corresponding to the cyclohexane ring protons. The proton at C1 (attached to -COOH) and C4 (attached to -NH3+) will be distinct.

-

Focus on the multiplet corresponding to the C1 proton (H1). Its position alpha to the electron-withdrawing carboxylic acid group typically shifts it downfield.

-

Measure the width or coupling constants of this multiplet. If H1 is axial, it will be coupled to two adjacent axial protons (H2ax, H6ax) and two adjacent equatorial protons (H2eq, H6eq). This results in a complex multiplet, often described as a "triplet of triplets," with a large width at half-maximum due to the large ³Jaa couplings.

-

If the diequatorial conformer is dominant, both H1 and H4 are in axial positions. Therefore, the signal for H1 should exhibit large (axial-axial) and small (axial-equatorial) couplings, confirming its axial orientation and thus the equatorial position of the -COOH group.

-

Expected Result: The ¹H NMR spectrum will show a broad multiplet for the axial protons at the C1 and C4 positions, characterized by large coupling constants (~10-12 Hz), confirming that the diequatorial conformer is the overwhelmingly dominant species in solution.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a three-dimensional electron density map, from which atomic positions can be determined with high precision.

-

Crystal Growth: Grow a single, high-quality crystal of T-ACA-HCl. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in a monochromatic X-ray beam to collect a full diffraction dataset.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the initial atomic positions and refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles. For T-ACA-HCl, this analysis will confirm:

-

The chair conformation of the cyclohexane ring.

-

The equatorial positions of both the ammonium and carboxylic acid substituents.

-

The precise geometry of the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

-

Computational Chemistry Workflow

Computational modeling provides a powerful complement to experimental techniques, allowing for the quantification of the relative energies of different conformers and an exploration of the potential energy surface.

Figure 2: Workflow for computational conformational analysis.

Protocol for a DFT-Based Conformational Analysis

-

Structure Building: Generate 3D structures for both the diequatorial and diaxial conformers of T-ACA-HCl using molecular modeling software.

-

Molecular Mechanics (MM) Pre-optimization: Perform an initial, rapid geometry optimization using a molecular mechanics force field such as MMFF94. This step refines the initial structures and removes any high-energy steric clashes.

-

Quantum Mechanics (QM) Optimization: Submit each pre-optimized conformer (diequatorial and diaxial) to a full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for water) to better mimic solution-phase conditions.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

Energy Comparison: Compare the final electronic energies of the optimized conformers. The energy difference (ΔE) can be used to calculate the equilibrium population of each conformer at a given temperature (T) using the Boltzmann distribution equation:

Population(i) / Population(j) = exp(-ΔE / RT)

where R is the gas constant.

Expected Result: The DFT calculations will show that the diequatorial conformer is significantly lower in energy than the diaxial conformer, with an energy difference of several kcal/mol, corresponding to a population of >99.9% for the diequatorial form at room temperature.

Synthesis of Results and Conclusion

The combined evidence from NMR spectroscopy, X-ray crystallography, and computational chemistry provides a clear and consistent picture of the conformational landscape of this compound.

-

NMR in Solution: Demonstrates that the molecule exists almost exclusively in a conformation where the C1-H and C4-H protons are axial, meaning the substituents are equatorial.

-

X-ray in Solid State: Provides a static, high-resolution snapshot confirming the diequatorial chair conformation is adopted in the crystal lattice.

-

Computation in Silico: Quantifies the energetic preference, confirming that the diequatorial conformer is vastly more stable than the diaxial alternative due to the avoidance of prohibitive steric strain.

References

-

Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. Keio Journal of Medicine, 8, 225-229. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

-

Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]

-

Peralta, L., Garcia-Granda, S., & Salvado, M. A. (2009). The crystal structure of tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid. Powder Diffraction, 24(1), 38-42. [Link]

-

Dunn, C. J., & Goa, K. L. (1999). Tranexamic acid: a review of its use in surgery and other indications. Drugs, 57(6), 1005–1032. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

An In-depth Technical Guide on the Thermodynamic Stability of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of trans-4-Aminocyclohexanecarboxylic acid hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related molecules, namely tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and aminocaproic acid, to infer its physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a thorough understanding of the expected thermal behavior, potential degradation pathways, and appropriate analytical methodologies for stability assessment.

Introduction

This compound is a cyclic amino acid derivative. The presence of the amino and carboxylic acid functional groups, along with the hydrochloride salt form, dictates its physicochemical properties, including solubility, stability, and hygroscopicity. Understanding the thermodynamic stability of this active pharmaceutical ingredient (API) is crucial for formulation development, shelf-life determination, and ensuring drug product quality and safety.

This guide summarizes available quantitative data on related compounds, details standard experimental protocols for thermal analysis, and provides visual representations of experimental workflows and potential degradation pathways.

Physicochemical and Thermodynamic Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Tranexamic Acid | Aminocaproic Acid |

| Molecular Formula | C₇H₁₄ClNO₂ | C₈H₁₅NO₂ | C₆H₁₃NO₂ |

| Molecular Weight | 179.65 g/mol | 157.21 g/mol | 131.17 g/mol |

| Appearance | White to pale cream crystals or powder[1] | White crystalline powder[2][3] | White crystalline powder |

| Solubility | Soluble in water[4] | Freely soluble in water and glacial acetic acid; very slightly soluble in ethanol[2][3] | Freely soluble in water |

Table 2: Thermal Properties of Related Compounds

| Property | Tranexamic Acid | Aminocaproic Acid |

| Melting Point (°C) | >300 (lit.)[2][5][6]; 305.95 (DSC endotherm)[7]; 386-390 (decomposition)[3][5] | ~207-209 |

| Thermal Stability | Stable under normal processing and storage conditions.[4] Forced degradation studies show high stability.[8] | Stable under normal conditions.[9] Can form dimers, trimers, and caprolactam at elevated temperatures.[10] |

Expected Thermodynamic Stability and Degradation Pathways

Based on the functional groups present in this compound, its thermodynamic stability is expected to be influenced by temperature, humidity, and pH.

-

Thermal Decomposition: At elevated temperatures, amino acids can undergo decarboxylation and deamination. The presence of the hydrochloride salt may influence the decomposition pathway. For instance, heating may lead to the loss of HCl gas. Given the high melting point of the related compound tranexamic acid, significant decomposition of this compound is likely to occur at temperatures well above 200°C.

-

Hygroscopicity: The presence of the hydrochloride salt can increase the hygroscopicity of the compound, making it susceptible to moisture absorption. This can affect its physical stability and potentially lead to chemical degradation through hydrolysis, although the core structure is not readily hydrolyzable.

-

pH Stability: In solution, the stability will be pH-dependent. The amino and carboxylic acid groups have pKa values that will determine the ionization state of the molecule in solution. Extreme pH values, especially when combined with high temperatures, could accelerate degradation.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the thermodynamic stability of this compound, the following experimental methods are recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. A pinhole may be added to the lid to allow for the escape of any evolved gases.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

-

Record the heat flow as a function of temperature, typically from ambient to a temperature above any expected thermal events (e.g., 350 °C).

-

Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (decomposition) events.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the substance decomposes and to quantify mass loss associated with desolvation or decomposition.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at 50 mL/min).

-

Record the sample mass as a function of temperature.

-

Analyze the TGA curve to identify the onset of decomposition and the percentage of mass loss at different temperatures.

-

Hot Stage Microscopy (HSM)

-

Objective: To visually observe thermal events such as melting, decomposition, and changes in crystal form.

-

Methodology:

-

Place a small amount of the sample on a microscope slide.

-

Position the slide on the hot stage of the microscope.

-

Heat the sample at a controlled rate while observing it under magnification.

-

Record images or videos at regular temperature intervals to document any physical changes.

-

The following diagram illustrates a typical workflow for assessing the thermodynamic stability of a pharmaceutical compound.

Caption: A general experimental workflow for determining the thermodynamic stability of a compound.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is scarce, analysis of its chemical structure and comparison with related compounds such as tranexamic acid and aminocaproic acid suggest that it is a thermally stable compound, likely with a high melting and decomposition point. For a comprehensive understanding of its stability profile, experimental characterization using DSC, TGA, and HSM is essential. The protocols and workflows outlined in this guide provide a solid framework for researchers to conduct these critical assessments, ensuring the development of a safe, stable, and efficacious drug product.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]

- 3. asahikasei-fc.jp [asahikasei-fc.jp]

- 4. ghsupplychain.org [ghsupplychain.org]

- 5. Tranexamic Acid CAS#: 1197-18-8 [m.chemicalbook.com]

- 6. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. americanregent.com [americanregent.com]

- 10. benchchem.com [benchchem.com]

The Antifibrinolytic Activity of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid hydrochloride, commonly known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine.[1] It is a well-established antifibrinolytic agent utilized in a variety of clinical settings to control bleeding.[2] This technical guide provides an in-depth overview of the biological activity of tranexamic acid, focusing on its mechanism of action, quantitative data from key experimental assays, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Fibrinolysis

The primary biological activity of tranexamic acid lies in its ability to inhibit fibrinolysis, the enzymatic process of breaking down fibrin clots.[2] This action is crucial for maintaining hemostasis, particularly in situations of excessive bleeding.[2]

The fibrinolytic system is a finely tuned cascade that balances clot formation and degradation.[3] A key component of this system is plasminogen, an inactive zymogen that is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[3] Plasmin then degrades the fibrin matrix of blood clots.[3]

Tranexamic acid exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen.[4] It binds to the lysine-binding sites on plasminogen molecules, which are crucial for their interaction with fibrin.[3] By occupying these sites, tranexamic acid prevents plasminogen from binding to the fibrin clot, thereby inhibiting its activation to plasmin and preserving the clot's integrity.[3][5]

Signaling Pathway of Fibrinolysis Inhibition

The interaction of tranexamic acid with the fibrinolytic pathway can be visualized as follows:

Quantitative Data on Fibrinolytic Inhibition

The efficacy of tranexamic acid in inhibiting fibrinolysis has been quantified in numerous in vitro studies. The concentration required for effective inhibition varies depending on the specific assay and the stimulus used to induce fibrinolysis.

| Assay Type | Fibrinolysis Stimulator | Effective Tranexamic Acid Concentration | Reference |

| Viscoelastic Assay (ROTEM) | t-PA | IC50: 0.43 mg/L | [6] |

| Viscoelastic Assay (ClotPro®) | t-PA | Complete inhibition at ≥12.5 mg/L | [7][8] |

| Optical Density/Turbidimetric Assay | t-PA | Clot lysis time increased from 6 to 37 min with 10 mg/L | [9][10] |

| Fibrin Plate Assay | Tissue homogenates (containing t-PAs) | 80% inhibition at 10 mg/L, 98% inhibition at 100 mg/L | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of tranexamic acid.

Turbidimetric Clot Lysis Assay

This assay measures the formation and lysis of a fibrin clot by monitoring changes in optical density over time.

Experimental Workflow:

Detailed Protocol:

-

Prepare Platelet-Poor Plasma (PPP):

-

Collect whole blood in a tube containing 3.2% sodium citrate.

-

Centrifuge at 2000 x g for 15 minutes at room temperature.

-

Carefully aspirate the supernatant (PPP) without disturbing the buffy coat.

-

-

Assay Setup:

-